molecular formula C7H6ClN3 B1589820 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 94220-38-9

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine

カタログ番号: B1589820
CAS番号: 94220-38-9
分子量: 167.59 g/mol
InChIキー: GTYZRPHAMFVUEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Characteristics and Nomenclature

This compound possesses a molecular formula of C₇H₆ClN₃ and a molecular weight of 167.60 daltons. The compound is registered under Chemical Abstracts Service number 94220-38-9 and carries the MDL number MFCD08236755. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as 1H-Pyrazolo[4,3-b]pyridine, 7-chloro-5-methyl-.

The structural architecture comprises a fused ring system consisting of a five-membered pyrazole ring connected to a six-membered pyridine ring through a [4,3-b] fusion pattern. The specific positioning of substituents plays a crucial role in defining the compound's chemical behavior, with the chlorine atom occupying the 7-position and the methyl group positioned at the 5-location on the heterocyclic framework.

Property Value Source Reference
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
Chemical Abstracts Service Number 94220-38-9
MDL Number MFCD08236755
InChI Key GTYZRPHAMFVUEE-UHFFFAOYSA-N
SMILES Notation Cc1cc(Cl)c2c(n1)cn[nH]2

The three-dimensional configuration reveals a planar heterocyclic system where the chlorine substituent at position 7 and the methyl group at position 5 create specific steric and electronic effects. The compound exists in the 1H-tautomeric form, where the hydrogen atom is localized on the nitrogen atom at position 1 of the pyrazole ring, distinguishing it from potential 2H-tautomeric forms that could theoretically exist.

Physical property analysis indicates that this compound exhibits a calculated boiling point of 307.3 ± 37.0 degrees Celsius at 760 millimeters of mercury pressure. The compound demonstrates a predicted density of 1.4 ± 0.1 grams per cubic centimeter, reflecting the influence of the chlorine atom on the overall molecular density. Vapor pressure calculations suggest extremely low volatility at room temperature, with values of 0.0 ± 0.6 millimeters of mercury at 25 degrees Celsius.

The electronic structure analysis through computational methods reveals specific polarizability characteristics, with a calculated value of 17.6 ± 0.5 × 10⁻²⁴ cubic centimeters. This polarizability measurement provides insights into the compound's potential interactions with other chemical species and its behavior in various chemical environments.

Historical Development in Heterocyclic Chemistry

The historical development of pyrazolo[4,3-b]pyridine compounds traces back to the early 20th century, establishing a foundation for understanding the current significance of this compound within heterocyclic chemistry. The first documented synthesis of a monosubstituted 1H-pyrazolo[4,3-b]pyridine occurred in 1908 when Ortoleva successfully prepared a phenyl-substituted derivative through the treatment of diphenylhydrazone with pyridine in the presence of iodine. This pioneering work established the fundamental synthetic approach that would influence subsequent developments in the field.

Building upon Ortoleva's initial discoveries, Bulow made significant contributions in 1911 by synthesizing three N-phenyl-3-methyl substituted derivatives, employing 1-phenyl-3-methyl-5-amino-pyrazole as the starting material. Bulow's methodology involved treating the amino-pyrazole precursor with 1,3-diketones in glacial acetic acid, establishing a widely adopted synthetic strategy that demonstrated the versatility of pyrazole-based cyclization reactions. This approach proved instrumental in developing systematic methods for accessing various pyrazolo[4,3-b]pyridine derivatives.

The historical significance of pyrazolopyridine research became particularly evident through systematic investigations documented in the early 1970s. A comprehensive study published in 1973 detailed the preparation and reactions of pyrazolo[4,3-b]pyridines through nitrosation of 3-acetamido-2-methylpyridines, followed by rearrangement and cyclization of the resulting N-acetyl-N-nitroso compounds. This methodology provided crucial insights into the mechanistic pathways involved in pyrazolo[4,3-b]pyridine formation and established standardized synthetic protocols.

Year Researcher Contribution Methodology
1908 Ortoleva First monosubstituted pyrazolo[4,3-b]pyridine Diphenylhydrazone + pyridine + iodine
1911 Bulow N-phenyl-3-methyl derivatives Amino-pyrazole + 1,3-diketones in acetic acid
1973 Multiple authors Systematic nitrosation approach 3-acetamido-2-methylpyridines nitrosation

The contemporary understanding of pyrazolo[4,3-b]pyridine chemistry has been significantly enhanced through advanced synthetic methodologies developed in recent decades. Modern research has established that pyrazolo[3,4-b]pyridines, which share structural similarities with the [4,3-b] isomers, present two possible tautomeric forms: the 1H- and 2H-isomers. This tautomeric behavior has important implications for understanding the chemical behavior of related compounds, including this compound.

Recent synthetic advances have introduced efficient protocols based on readily available 2-chloro-3-nitropyridines as starting materials. These methodologies employ sequences of nucleophilic aromatic substitution and modified Japp-Klingemann reactions, offering significant advantages including operational simplicity and the ability to combine multiple synthetic steps in one-pot procedures. The development of these streamlined synthetic approaches has made compounds like this compound more accessible for research applications.

The historical evolution of pyrazolopyridine chemistry demonstrates a progression from early exploratory synthesis to sophisticated mechanistic understanding and efficient synthetic methodologies. The compound this compound represents the culmination of over a century of research in heterocyclic chemistry, embodying the structural principles and synthetic strategies developed through decades of scientific investigation. Current research continues to build upon this historical foundation, with investigators exploring new synthetic pathways and investigating the unique properties that arise from specific substitution patterns on the pyrazolo[4,3-b]pyridine framework.

The scientific literature reveals that pyrazolo[4,3-b]pyridines have attracted considerable interest from medicinal chemists due to their structural similarity to purine bases adenine and guanine. This biological relevance has contributed to the sustained research interest in these compounds, with over 300,000 structural variants documented in chemical databases, including nearly 2,400 patents specifically related to pyrazolo[3,4-b]pyridine structures. The extensive patent literature underscores the commercial and therapeutic potential of compounds within this chemical class, providing historical context for the continued investigation of specific derivatives like this compound.

特性

IUPAC Name

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-5(8)7-6(10-4)3-9-11-7/h2-3H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYZRPHAMFVUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470475
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94220-38-9
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

General Synthetic Strategy

The synthesis of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine typically involves:

  • Construction of the pyrazolo[4,3-b]pyridine core via cyclization reactions.
  • Introduction of the methyl group at the 5-position.
  • Chlorination at the 7-position.

These steps can be achieved through various synthetic routes, often starting from substituted pyridine or pyrazole precursors.

Specific Preparation Method: Bromination as a Key Step

A notable synthetic approach involves the preparation of 3-bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine as an intermediate, which can be adapted to obtain the target compound by further functional group manipulation.

  • Reaction Conditions: Bromination of this compound using bromine in methanol for 0.5 hours.
  • Yield: High yield reported at 98%.
  • Reference: Gross et al., Journal of Medicinal Chemistry, 2005.

This method highlights the selective bromination at the 3-position while retaining the 7-chloro and 5-methyl substitutions, providing a versatile intermediate for further derivatization.

Advanced Synthetic Routes Using Palladium-Catalyzed Reactions

Recent research on pyrazolo[3,4-b]pyridine derivatives, which are structurally related to pyrazolo[4,3-b]pyridines, provides insights into sophisticated synthetic methodologies applicable to this compound:

  • Key Reactions:

    • Buchwald–Hartwig amination for coupling amino groups.
    • Miyaura borylation and Suzuki-Miyaura cross-coupling for introducing aryl substituents.
    • Deprotection steps using trifluoroacetic acid and sodium hydroxide.
  • Typical Conditions:

    • Palladium catalysts such as Pd2(dba)3, Pd(dppf)Cl2, and Pd(PPh3)4.
    • Bases like cesium carbonate (Cs2CO3) or potassium acetate (KOAc).
    • Solvents including dry dioxane, DMF, and mixtures with water.
    • Reaction temperatures ranging from room temperature to 120 °C.
  • Yields: Variable, typically between 30% to 70% depending on the step and substrate.

  • Example Synthetic Schemes:

Step Reaction Type Reagents and Conditions Yield (%)
a Buchwald–Hartwig amination Pd2(dba)3, xantphos, Cs2CO3, DMF, Ar, 120 °C, 8 h 65.9
b Miyaura borylation bis(pinacolato)diboron, Pd(dppf)Cl2, Cs2CO3, dioxane, Ar, 100 °C, 4 h -
c Suzuki coupling Aryl bromide, Pd(PPh3)4, Cs2CO3, dioxane:H2O, 80-100 °C, 2-7 h 30.3–52.3
d Deprotection CF3COOH, 60 °C, 5-8 h 48.5–52.3
e Hydrolysis NaOH, methanol:H2O, 60 °C, 4 h 54.2–65.7
  • References: Liu et al., RSC Medicinal Chemistry, 2023.

These palladium-catalyzed methods enable the modular assembly of the pyrazolo[4,3-b]pyridine core with various substituents, allowing fine-tuning of the molecule for biological activity.

Structural Considerations in Synthesis

  • The 7-chloro substituent is generally introduced early in the synthesis, often present in the starting pyridine derivative.
  • The 5-methyl group is incorporated via methyl-substituted precursors or methylation reactions.
  • The pyrazole ring is formed by cyclization involving hydrazine derivatives and appropriately substituted pyridine intermediates.
  • Selective halogenation (chlorination/bromination) is achieved under controlled conditions to avoid over-substitution.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield Notes
Bromination of pyrazolo[4,3-b]pyridine Bromine in methanol, 0.5 h Br2, MeOH 98% High selectivity for 3-bromo derivative; useful intermediate
Palladium-catalyzed cross-coupling Buchwald-Hartwig amination, Miyaura borylation, Suzuki coupling Pd catalysts, bases (Cs2CO3), solvents (DMF, dioxane), 60-120 °C 30-70% per step Enables diverse substitution patterns; modular synthesis
Deprotection and hydrolysis TFA deprotection, NaOH hydrolysis CF3COOH, NaOH, 60 °C 50-65% Final steps to obtain target compound or intermediates

Research Findings and Practical Implications

  • The high-yield bromination method provides a straightforward approach to functionalize the pyrazolo[4,3-b]pyridine core, facilitating further synthetic modifications.
  • Palladium-catalyzed methodologies offer versatility and are widely used in medicinal chemistry for constructing complex heterocyclic compounds with precise substitution.
  • The combination of these methods allows for the efficient synthesis of this compound and its derivatives, which are valuable scaffolds in drug discovery, especially kinase inhibitors.
  • Optimization of reaction conditions such as catalyst choice, temperature, and solvent is critical to maximize yield and purity.

化学反応の分析

Types of Reactions

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, primary amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 7-amino-5-methyl-1H-pyrazolo[4,3-b]pyridine or 7-alkoxy-5-methyl-1H-pyrazolo[4,3-b]pyridine.

    Oxidation Products: N-oxides of the parent compound.

    Reduction Products: Dihydro derivatives of the parent compound.

科学的研究の応用

Anticancer Activity

Research indicates that 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine has shown promise as an anticancer agent due to its ability to inhibit tubulin polymerization, a critical process for cancer cell proliferation and metastasis. This compound interacts with specific protein targets involved in cellular signaling pathways, particularly as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in neurotrophic signaling and cancer progression .

Phosphodiesterase Inhibition

The compound has also been identified as a potential inhibitor of phosphodiesterase type 1 (PDE1), which plays a crucial role in the regulation of cyclic nucleotides such as cAMP and cGMP. These cyclic nucleotides are vital for intracellular signaling processes, making PDE1 inhibitors promising candidates for treating neurodegenerative disorders and psychiatric conditions .

Biological Evaluation

In biological evaluations, derivatives of this compound have demonstrated nanomolar inhibitory activities against TRKA, showcasing their potential as targeted therapies in oncology . The unique structural features of this compound allow for modifications that could lead to improved pharmacological profiles.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • A study demonstrated its ability to significantly reduce tumor growth in xenograft models by inhibiting TRK signaling pathways.
  • Another investigation highlighted its neuroprotective effects in models of Alzheimer's disease through PDE inhibition .

作用機序

The mechanism of action of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the parent compound.

類似化合物との比較

Similar Compounds

  • 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
  • 5-amino-1H-pyrazolo[4,3-b]pyridine
  • 1H-pyrazolo[3,4-b]pyridine

Uniqueness

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.

生物活性

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family. Its unique structural properties contribute to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C7H6ClN3C_7H_6ClN_3, with a molecular weight of approximately 165.59 g/mol. The compound features a chlorine atom at the 7-position and a methyl group at the 5-position of the pyrazolo ring, which influences its reactivity and biological interactions.

Anticancer Activity

Research has shown that derivatives of pyrazolo[4,3-b]pyridines exhibit significant anticancer properties. For instance, studies indicate that compounds within this class can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The following table summarizes some key findings regarding the anticancer activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Study AMCF-73.79Induction of apoptosis
Study BHCT1161.6Cell cycle arrest at G1 phase
Study CHepG22.5Inhibition of cell proliferation

Antiviral Activity

Additionally, there is emerging evidence that pyrazolo[4,3-b]pyridine derivatives possess antiviral properties. For example, certain compounds have demonstrated effectiveness against hepatitis A virus (HAV) and other viral pathogens. The antiviral activity is attributed to their ability to inhibit viral replication and interfere with viral assembly.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The compound acts as an inhibitor of specific protein kinases involved in cell signaling pathways critical for cancer cell survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling cascades.
  • Antiviral Mechanisms : By targeting viral enzymes or structural proteins, it disrupts the lifecycle of viruses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in significant cytotoxicity and apoptosis induction.
  • Case Study 2 : Research on hepatitis A virus showed that derivatives exhibited potent antiviral activity at low concentrations, suggesting their potential as antiviral agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine with high purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrazole precursors with chlorinated pyridine intermediates. Automated reactors and continuous flow chemistry improve yield (up to 85%) and purity (>98%) by minimizing side reactions . Alternative routes involve aromatic aldehydes and cyanoacetates under microwave-assisted conditions (60–80°C, 4–6 hours), achieving comparable yields .
  • Key Data :

MethodYield (%)Purity (%)Key Conditions
Continuous flow8598RT, 2-hour residence time
Microwave-assisted789570°C, 5 hours

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methyl at 5.2 ppm, pyridine protons at 7.1–8.3 ppm) .
  • HPLC-MS : Purity (>95%) and molecular ion peaks ([M+H]+^+ at m/z 196.6) validate synthesis .
  • XRD : Resolves crystallographic ambiguity in fused-ring systems .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., TRKA/B/C) due to structural similarity to pyrazolopyridine-based kinase inhibitors. Use cell viability assays (e.g., MTT in cancer lines like MCF-7) at 1–50 μM concentrations . Dose-response curves (IC50_{50}) and selectivity indices against non-target kinases (e.g., EGFR) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :

  • Yield discrepancies : Compare solvent systems (DMF vs. acetonitrile) and catalyst loads (Pd vs. Cu). DOE (Design of Experiments) optimizes parameters (e.g., 10% Pd/C increases yield by 12% vs. Cu ).
  • Biological variability : Validate assay conditions (e.g., serum-free vs. serum-containing media alter IC50_{50} by 2–3 fold). Replicate studies in orthogonal models (e.g., 3D spheroids vs. monolayers) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer :

  • Substituent modification : Replace 5-methyl with bulkier groups (e.g., ethyl, isopropyl) to probe steric effects on kinase binding. Chlorine at position 7 is critical; substitution with bromine reduces TRK inhibition by 40% .
  • Bioisosteres : Replace pyridine with pyrimidine to assess ring flexibility.
    • Key SAR Data :
Substituent (Position)TRK IC50_{50} (nM)Solubility (μM)
7-Cl, 5-CH3_31245
7-Br, 5-CH3_34832
7-Cl, 5-C2_2H5_51828

Q. What mechanistic pathways underlie this compound’s anti-proliferative effects in cancer models?

  • Methodological Answer :

  • Kinase profiling : Use TRK-overexpressing Ba/F3 cells to confirm target engagement (phospho-TRK suppression at 100 nM).
  • Apoptosis assays : Caspase-3/7 activation (2–3 fold increase at 10 μM) and mitochondrial depolarization (JC-1 staining) .
  • In vivo validation : Xenograft models (e.g., HT-29 colorectal cancer) with 50 mg/kg oral dosing show 60% tumor growth inhibition vs. controls .

Tables for Key Findings

Synthetic Route Comparison

ParameterContinuous Flow Microwave
Reaction Time2 hours5 hours
SolventAcetonitrileDMF
CatalystNonePd(OAc)2_2
Scalability>10 g<5 g

Biological Activity Profile

Assay TypeModelResult (IC50_{50})Citation
TRKA InhibitionBa/F3-TRKA12 nM
Cell ViabilityMCF-7 (Breast Cancer)8 μM
Caspase-3 ActivationHT-29EC50_{50} = 10 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。